5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Contextualization within Benzo[d]nih.govnih.govoxazine Chemistry
The chemical structure of 5-Methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one belongs to the larger family of benzoxazines, which are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to an oxazine (B8389632) ring. The nomenclature specifies a methoxy (B1213986) group (-OCH3) at the 5th position of the benzo portion of the molecule. The "[d] nih.govnih.gov" designation indicates the fusion of the benzene and oxazine rings, and the "2(4H)-one" specifies the presence of a carbonyl group at the 2nd position and a hydrogen at the 4th position of the oxazine ring.
While specific research on 5-Methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one is limited, the broader class of 1,3-benzoxazines has been a subject of considerable study. isca.me These compounds are recognized for their versatile chemical reactivity and have been utilized as intermediates in the synthesis of more complex molecules. isca.me The presence of the methoxy group, an electron-donating substituent, on the benzene ring of 5-Methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one is expected to influence its electronic properties and reactivity compared to unsubstituted benzoxazines.
Significance of the Benzo[d]nih.govnih.govoxazine Scaffold in Chemical Biology and Medicinal Chemistry
The benzo[d] nih.govnih.govoxazine scaffold is considered a "privileged structure" in medicinal chemistry. umpr.ac.id This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. Compounds containing the benzoxazine (B1645224) moiety have been reported to possess various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai
The versatility of the benzoxazine scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The specific substitution pattern, such as the methoxy group in 5-Methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one, can significantly impact its interaction with biological targets. ontosight.ai For instance, methoxy groups are known to be important for the biological activity of many natural products and synthetic compounds.
Scope and Research Focus of the Review
This review will focus exclusively on the chemical compound 5-Methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one. The subsequent sections will delve into the available data regarding its chemical and physical properties. However, it is important to note that a comprehensive review of the academic literature reveals a scarcity of research specifically dedicated to this particular molecule. Much of the available information pertains to the closely related dione (B5365651) form, 5-Methoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione, or to the broader class of benzoxazines. Therefore, this review will present the available data for the target compound where possible and will draw upon information from closely related structures to provide context, while clearly indicating the limitations of the existing research.
Chemical and Physical Properties of 5-Methoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione
Due to the limited availability of specific data for 5-Methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one, the following table details the properties of the closely related compound, 5-Methoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione.
| Property | Value | Source |
| CAS Number | 67765-42-8 | sigmaaldrich.com |
| Molecular Formula | C9H7NO4 | sigmaaldrich.com |
| Molecular Weight | 193.16 g/mol | sigmaaldrich.com |
| IUPAC Name | 5-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | ≥98% | sigmaaldrich.com |
Detailed Research Findings
General synthetic routes to 1H-benzo[d] nih.govnih.govoxazin-2(4H)-ones often involve the cyclization of N-(2-hydroxybenzyl)urethanes or related precursors. It is plausible that 5-Methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one could be synthesized through analogous methods, starting from an appropriately substituted 2-amino-4-methoxyphenol (B1270069) derivative. However, specific reaction conditions, yields, and detailed characterization for this particular compound are not documented in the reviewed literature.
Similarly, while the broader class of benzoxazines has been investigated for various biological activities, no specific studies on the pharmacological profile of 5-Methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one have been found. The influence of the 5-methoxy substituent on the potential biological activity of the benzoxazine scaffold remains an area for future investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-2-3-7-6(8)5-13-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
BEBQTRXESIKUSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1COC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 1h Benzo D 1 2 Oxazin 2 4h One and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for the synthesis of benzoxazinones have long been established, relying on fundamental organic reactions. These routes are often characterized by their use of readily available starting materials and straightforward reaction conditions.
Cyclization of Anthranilic Acid Derivatives
A cornerstone in the synthesis of benzoxazin-4-ones is the cyclization of anthranilic acid and its derivatives. A common approach involves the acylation of anthranilic acid to form an N-acyl anthranilic acid intermediate, which is then subjected to cyclodehydration to yield the benzoxazinone (B8607429) ring. This cyclization can be promoted by various reagents, including acetic anhydride (B1165640).
Solvent-free conditions have also been explored for this transformation. For instance, N-acyl anthranilic acid derivatives can be mixed with dehydrating agents like silica (B1680970) gel or bentonite (B74815) and heated to their melting point for a short duration to afford the corresponding 2-substituted-4H-3,1-benzoxazin-4-ones in good yields. This method presents an environmentally benign alternative to traditional solvent-based systems.
A two-step approach for the synthesis of 1H-benzo[d] researchgate.netgoogle.comoxazine-2,4-diones from 2-aminobenzoic acids has been investigated. This method utilizes urethane-type protecting groups such as fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and ethoxycarbonyl (EtOCO) as the source of the carbonyloxy group, with thionyl chloride promoting activation and cyclization.
Reactions Involving Phosgene (B1210022) and Related Reagents
Phosgene and its less hazardous substitutes like diphosgene and triphosgene (B27547) are powerful reagents for the synthesis of heterocyclic compounds. In the context of benzoxazinone synthesis, phosgene reacts with anthranilic acid to form isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione). researchgate.netnih.gov This reaction is typically carried out by passing phosgene gas into a solution of anthranilic acid. researchgate.netgoogle.com The resulting isatoic anhydride is a versatile intermediate that can be further modified. For the synthesis of 5-Methoxy-1H-benzo[d] researchgate.netgoogle.comoxazin-2(4H)-one, the corresponding 2-amino-6-methoxybenzoic acid would be the logical starting material for this phosgenation reaction.
The use of phosgene offers a direct route to the benzoxazin-2,4-dione core structure. However, due to the high toxicity of phosgene, significant safety precautions are necessary, and the use of phosgene substitutes is often preferred in modern laboratory settings.
Condensation Reactions with Amines and Phenols
Condensation reactions represent a fundamental strategy for the construction of benzoxazine (B1645224) rings. The traditional Mannich condensation, involving a phenol (B47542), a primary amine, and formaldehyde (B43269), is a well-established method for synthesizing 1,3-benzoxazine derivatives. researchgate.net In this approach, the phenol provides the benzene (B151609) ring and the hydroxyl group, the amine contributes the nitrogen atom, and formaldehyde acts as a one-carbon linker to form the oxazine (B8389632) ring. For the synthesis of the target compound, a substituted aminophenol could theoretically be condensed with a suitable carbonyl source.
Another relevant condensation reaction involves the reaction of 2-aminobenzoic acids with urea (B33335) or its derivatives. This reaction can lead to the formation of quinazoline (B50416) derivatives, which are structurally related to benzoxazinones. Under certain conditions, the intramolecular cyclization of an intermediate formed from the condensation of an aminobenzoic acid and a carbonyl-containing compound can lead to the desired benzoxazinone ring system.
Modern and Advanced Synthetic Strategies
In recent years, the field of organic synthesis has seen the development of powerful new methodologies that often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. Transition metal catalysis, in particular, has revolutionized the synthesis of heterocyclic compounds.
Palladium-Catalyzed Carbonylation and Cyclization Reactions
Palladium catalysis has emerged as a versatile tool for the synthesis of benzoxazinones. One prominent strategy is the palladium-catalyzed carbonylative cyclization. For example, anthranilic acid can be reacted with aryl bromides under a carbon monoxide atmosphere in the presence of a palladium catalyst to afford 2-aryl-benzoxazinones. This method provides a direct and efficient route to these compounds.
Another powerful palladium-catalyzed approach is the intramolecular C-O bond formation. This strategy can be employed to construct the oxazinone ring by coupling an appropriately substituted aniline (B41778) derivative bearing a hydroxyl group or a precursor that can generate a hydroxyl group in situ. These reactions often proceed under mild conditions and exhibit good functional group tolerance.
Gold(I)-Catalyzed Cycloisomerization
Gold catalysis has gained significant attention in recent years for its unique ability to activate alkynes and allenes towards nucleophilic attack. Gold(I)-catalyzed cycloisomerization reactions have been developed for the synthesis of various heterocyclic compounds. For instance, N-(2-alkynyl)aryl benzamides can undergo a gold(I)-catalyzed cycloisomerization to yield substituted 4H-benzo[d] researchgate.netgoogle.comoxazines. This reaction proceeds via a chemoselective 6-exo-dig oxygen cyclization pathway under mild reaction conditions.
Furthermore, gold(I)-catalyzed intramolecular hydroalkoxylation of alkynamides has been reported to form oxazocenones, which are eight-membered ring analogues of the target structure. rsc.orgresearchgate.netrsc.org This demonstrates the potential of gold catalysis in constructing oxygen-containing heterocyclic rings through the activation of carbon-carbon triple bonds. While not a direct synthesis of 5-Methoxy-1H-benzo[d] researchgate.netgoogle.comoxazin-2(4H)-one, these modern strategies highlight the potential for developing novel and efficient routes to this class of compounds.
Electrochemical Synthesis Approaches
Electrochemical methods offer a mild and environmentally friendly alternative for the synthesis of benzoxazinone scaffolds. nih.gov These techniques provide high functional group tolerance and chemoselectivity, often avoiding the need for harsh reagents. acs.org A notable electrochemical approach involves the unexpected rearrangement of 3-hydroxyoxindoles to form 3,1-benzoxazin-2-ones. nih.gov This reaction proceeds in moderate to excellent yields under mild, eco-friendly conditions and is conducted in a simple setup open to air with non-anhydrous solvents. nih.govacs.org Mechanistic studies suggest the involvement of a peroxide intermediate in this skeletal reorganization. nih.govacs.org
Another electrochemical strategy is the C-H amination protocol for synthesizing 1,4-benzoxazin-3-ones. This involves the anodic oxidation of phenoxyacetates in the presence of pyridine. researchgate.net This process is considered an atom-economic, electrochemical oxidative lactonization that proceeds under mild conditions using affordable graphite (B72142) electrodes. nih.gov Furthermore, a metal-free and oxidant-free electrochemical method has been developed for synthesizing selenium-substituted benzoxazines via a radical-initiated cyclization of o-vinylaniline and diselenide in an undivided cell. researchgate.net
Table 1: Examples of Electrochemical Synthesis of Benzoxazinone Derivatives
| Starting Material | Product | Conditions | Yield |
| 3-Hydroxy-2-oxindoles | 3,1-Benzoxazin-2-ones | Electrochemical skeletal reorganization | Moderate to Excellent nih.govacs.org |
| Phenoxyacetates | 1,4-Benzoxazin-3-ones | Anodic oxidation with pyridine | Not specified researchgate.net |
| o-Vinylaniline and Diselenide | Selenium-substituted benzoxazines | Metal-free, oxidant-free electrochemical cyclization | Not specified researchgate.net |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of complex heterocyclic structures like benzoxazinones from simple starting materials in a single step, minimizing waste and saving time. A variety of benzoxazine derivatives have been synthesized using this approach. For instance, a library of 3,4-dihydro-2H-benzo[b] tandfonline.comnih.govoxazines has been prepared through a one-pot multicomponent reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides using Cs2CO3 as a base catalyst. arkat-usa.org
Another example is the Yb-triflate catalyzed one-pot synthesis of Benzo[e] tandfonline.comuaeh.edu.mxoxazin-2-ones from electron-rich phenols, aliphatic aldehydes, and primary amines, incorporating carbon monoxide from carbonyl diimidazole, with yields ranging from 50% to 75%. researchgate.net Furthermore, a transition-metal-free, I2/TBHP-mediated green oxidative coupling combined with isocyanide insertion has been developed to access a diverse range of 2-aminobenzoxazin-4-ones under mild conditions. nih.gov
Stereoselective Synthesis Protocols
The development of stereoselective methods is crucial for producing enantiomerically pure benzoxazinone derivatives, which are important for pharmaceutical applications. An efficient iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones has been developed, yielding chiral 2-substituted 1,4-benzoxazin-3-ones with excellent yields (up to 99%) and enantioselectivities (up to 99% ee). acs.org This reaction demonstrates excellent functional group compatibility and can be performed on a gram scale with low catalyst loadings. acs.org
A one-pot, highly stereocontrolled approach towards pyrrolobenzoxazinones through a Lewis acid-catalyzed [3+2]-cycloannulation process has also been reported. dntb.gov.ua Additionally, an efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d] tandfonline.comnih.govoxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization, resulting in tricyclic fused benzoxazinyl-oxazolidinones. nih.gov For example, (3R,3aS)-7-Methoxy-3-((trityloxy)methyl)-3a,4-dihydro-1H,3H-benzo[b]oxazolo[3,4-d] tandfonline.comnih.govoxazin-1-one was synthesized with an 82% yield. nih.gov
Table 2: Examples of Stereoselective Synthesis of Benzoxazinone Derivatives
| Substrate | Product | Catalyst/Method | Yield | Enantioselectivity (ee) |
| 2-Alkylidene 1,4-benzoxazin-3-ones | Chiral 2-substituted 1,4-benzoxazin-3-ones | Iridium-catalyzed enantioselective hydrogenation | Up to 99% acs.org | Up to 99% acs.org |
| Not specified | Pyrrolobenzoxazinones | Lewis acid-catalyzed [3+2]-cycloannulation | Not specified dntb.gov.ua | Highly stereocontrolled dntb.gov.ua |
| Not specified | Benzo[b]oxazolo[3,4-d] tandfonline.comnih.govoxazin-1-one derivatives | Mitsunobu reaction and sequential cyclization | e.g., 82% for a methoxy (B1213986) derivative nih.gov | Not specified |
Intramolecular Oxacyclization Reactions
Intramolecular oxacyclization is a fundamental strategy for constructing the benzoxazinone ring system. A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, has been described for the synthesis of 1,3-oxazinane-2,5-diones. frontiersin.org This metal-free reaction is promoted by silica-supported HClO4 and proceeds in good yields under mild conditions. frontiersin.org
Another approach involves the strong Brønsted acid-catalyzed intramolecular cyclization of methyl 3-aryl-2-nitropropionates to yield 4H-1,2-benzoxazines. nih.gov This reaction is favored by the presence of electron-withdrawing groups on the benzene ring. nih.gov Furthermore, an Ag2CO3/TFA tandem catalyst has been used for the intramolecular oxacyclization of N-Boc-2-alkynyl-4-bromo(alkynyl)-5-methylimidazole to produce 3-methylimidazo[1,2-c] tandfonline.comuaeh.edu.mxoxazin-5-one derivatives. nih.gov The synthesis of 5H-pyrrolo[1,2-a] tandfonline.comuaeh.edu.mxbenzoxazinones from ortho-functionalized anthranilic acids via an intramolecular C-O cyclization has also been achieved using activated MnO2, although yields were generally poor to moderate (20–56%). mdpi.com
Green Chemistry Approaches in 5-Methoxy-1H-benzo[d]tandfonline.comuaeh.edu.mxoxazin-2(4H)-one Synthesis
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields in the synthesis of benzoxazinone derivatives. An efficient and eco-friendly one-step synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives and trimethylsilyl (B98337) azide (B81097) has been developed using microwave technology. tandfonline.comresearchgate.netdoaj.org This method can provide access to products and regioisomers not obtainable through conventional heating, with yields ranging from 30–90%. researchgate.netdoaj.org
Microwave assistance has also been employed in a one-pot synthesis of 4H-benzo tandfonline.comuaeh.edu.mxoxazin-4-ones from isatoic anhydrides over basic alumina (B75360) under solvent-free conditions. tsijournals.com Additionally, a facile microwave-assisted approach has been developed for novel 1-oxa- and 1-aza-flavonyl-4-methyl-1H-benzo[d] tandfonline.comuaeh.edu.mxoxazin-2(4H)-ones. rsc.org The reaction of aryl-substituted anthranilic acids with orthoesters in ethanol (B145695) catalyzed by acetic acid to form 4H-benzo[d] tandfonline.comuaeh.edu.mxoxazin-4-ones has also been investigated under microwave conditions. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method |
| Benzoxazine-2,4-diones from phthalic anhydrides | Longer reaction times, potentially lower yields | Shorter reaction times (e.g., 8 minutes at 120°C), yields 30-90% tandfonline.comresearchgate.net |
| 4H-Benzo tandfonline.comuaeh.edu.mxoxazin-4-ones from isatoic anhydride | Prolonged refluxing, tedious work-up | Faster reaction, milder conditions, easier work-up tsijournals.com |
| 3,4-dihydro-2H-benzo[b] tandfonline.comnih.govoxazines | Longer reaction time | Reduced reaction time, improved yield and purity arkat-usa.org |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key principle of green chemistry. The synthesis of benzoxazinone derivatives has been successfully achieved under solvent-free conditions, often coupled with microwave irradiation. For example, the synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives and trimethylsilyl azide can be performed under solvent-free microwave conditions. tandfonline.comresearchgate.netdoaj.org
An efficient methodology for the preparation of 2-aryl-4H-3,1-benzoxazine-4-one from N-acyl anthranilic acid derivatives has been developed under solvent-free conditions using recyclable and eco-friendly catalysts like silica gel and bentonite. iau.ir This method offers short reaction times and good to excellent yields. iau.ir Similarly, a one-pot synthesis of 4H-benzo tandfonline.comuaeh.edu.mxoxazin-4-ones from isatoic anhydrides has been carried out on a solid support (basic alumina) under solvent-free microwave conditions. tsijournals.com
Aerobic Oxidative Synthesis
The synthesis of the 1H-benzo[d] nih.govnih.govoxazin-2(4H)-one scaffold and its derivatives via direct aerobic oxidative methods utilizing molecular oxygen as the terminal oxidant is not extensively documented in the current scientific literature. Research on aerobic oxidation in this area has predominantly focused on the synthesis of related heterocyclic structures, such as benzoxazoles, from similar precursors like 2-aminophenols.
However, palladium-catalyzed oxidative cyclization reactions, which employ oxygen or air as the oxidant, represent a significant strategy in modern synthetic chemistry for constructing heterocyclic systems. These methods offer a green and efficient alternative to classical techniques that often require stoichiometric, and sometimes harsh, oxidizing agents.
One relevant example of such a methodology is the palladium-catalyzed aerobic oxidative reaction of o-aminophenols with isocyanides. While this reaction primarily yields 2-aminobenzoxazoles, it highlights the use of aerobic conditions to forge C–N and C–O bonds in a single operation starting from a substituted 2-aminophenol (B121084), a key precursor for benzoxazinones. The process involves the activation of substrates by a palladium catalyst, which is then regenerated in a catalytic cycle by molecular oxygen.
This approach has been shown to be effective for a broad range of substrates, tolerating various functional groups on both the aminophenol and isocyanide coupling partners. The reaction conditions are generally mild, making it a versatile tool for the synthesis of diverse nitrogen- and oxygen-containing heterocycles. nih.govorganic-chemistry.org
A study by Liu et al. demonstrated the successful synthesis of 2-aminobenzoxazoles from o-aminophenols and isocyanides under an air atmosphere. nih.gov The reaction proceeds with moderate to excellent yields and showcases the potential of palladium-catalyzed aerobic oxidation for constructing such heterocyclic cores. nih.govorganic-chemistry.org
The general scheme for this transformation is as follows:
Reaction Scheme for Palladium-Catalyzed Aerobic Synthesis of 2-Aminobenzoxazoles
 (Image depicting the general reaction of a substituted 2-aminophenol with an isocyanide in the presence of a palladium catalyst and air/O₂ to yield a substituted 2-aminobenzoxazole)
Detailed findings from this research illustrate the substrate scope with respect to the substituted 2-aminophenol. The table below summarizes the outcomes for various substrates under optimized reaction conditions.
Table 1: Substrate Scope for Pd-Catalyzed Aerobic Oxidative Synthesis of 2-Aminobenzoxazoles
| Entry | Substituted 2-Aminophenol (R group) | Isocyanide (R' group) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | H | tert-Butyl | 2-(tert-Butylamino)benzo[d]oxazole | 94 | nih.govorganic-chemistry.org |
| 2 | 4-Methyl | tert-Butyl | 2-(tert-Butylamino)-5-methylbenzo[d]oxazole | 96 | nih.govorganic-chemistry.org |
| 3 | 4-tert-Butyl | tert-Butyl | 5-(tert-Butyl)-2-(tert-butylamino)benzo[d]oxazole | 92 | nih.govorganic-chemistry.org |
| 4 | 4-Chloro | tert-Butyl | 2-(tert-Butylamino)-5-chlorobenzo[d]oxazole | 91 | nih.govorganic-chemistry.org |
| 5 | 4-Bromo | tert-Butyl | 2-(tert-Butylamino)-5-bromobenzo[d]oxazole | 85 | nih.govorganic-chemistry.org |
| 6 | 4-Nitro | tert-Butyl | 2-(tert-Butylamino)-5-nitrobenzo[d]oxazole | 56 | nih.govorganic-chemistry.org |
Although this specific methodology leads to benzoxazoles, it underscores the principle of using palladium catalysis and aerobic conditions for the oxidative cyclization of 2-aminophenol derivatives. The adaptation of such aerobic oxidative strategies for the direct synthesis of the 1H-benzo[d] nih.govnih.govoxazin-2(4H)-one ring system, potentially through an oxidative carbonylation pathway with a suitable C1 source under an oxygen atmosphere, remains an area for future research exploration.
Chemical Reactivity and Transformation of 5 Methoxy 1h Benzo D 1 2 Oxazin 2 4h One and Its Analogues
Ring-Opening Reactions and Mechanistic Pathways
The benzoxazinone (B8607429) ring is susceptible to cleavage under various conditions, particularly through the interaction with nucleophiles. These reactions are fundamental to the role of benzoxazinones as intermediates in the synthesis of other heterocyclic compounds, such as quinazolinones.
Nucleophilic Attack and Azaquinodimethane Intermediates
The carbonyl carbon at the C-4 position is a primary electrophilic site, making it a target for nucleophilic attack. This interaction often initiates a ring-opening cascade. For instance, the reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with amines leads to the formation of quinazolinone derivatives. The proposed mechanism involves the initial nucleophilic attack of the amine on the C-4 carbonyl group, which results in the opening of the oxazine (B8389632) ring. This is followed by an elimination of a water molecule and subsequent cyclization to form the final quinazolinone product researchgate.net.
Similarly, during the synthesis of 1H-benzo[d] nih.govbohrium.comoxazine-2,4-diones from N-protected 2-aminobenzoic acids using thionyl chloride, a proposed mechanism involves the formation of a 2-alkyloxy-4H-3,1-benzoxazin-4-one intermediate. This intermediate then undergoes nucleophilic attack by a chloride anion on the methylene (B1212753) carbon of the alkoxy group, leading to the formation of the final product researchgate.netnih.govrsc.org. The stability of the benzoxazinone ring towards nucleophilic attack is influenced by the substituent at the C-2 position; rings with a hydrogen or a small alkyl group at this position are more easily opened by nucleophiles scispace.commdpi.com.
While azaquinodimethanes are recognized as reactive intermediates in various heterocyclic transformations, their specific role as intermediates following the ring-opening of 5-Methoxy-1H-benzo[d] nih.govbohrium.comoxazin-2(4H)-one is not extensively detailed in the available literature. These species are part of the broader landscape of reactive intermediates in organic synthesis, but direct evidence linking them to the specific ring-opening pathways of this benzoxazinone analogue is limited rsc.org.
Functionalization and Derivatization Strategies
The derivatization of the benzoxazinone scaffold can be achieved by introducing various substituents onto the core structure or by modifying its existing functional groups.
Substitutions on the Benzo[d]nih.govbohrium.comoxazine Core
A common strategy for functionalization involves the synthesis of the benzoxazinone ring from appropriately substituted precursors. A one-pot method for synthesizing 2-alkyl and 2-aryl-4H-benzo[d] nih.govbohrium.comoxazin-4-ones involves the acid-catalyzed reaction of substituted anthranilic acids with orthoesters mdpi.com.
For methoxy-substituted analogues, such as those derived from 4-methoxyanthranilic acid, this reaction has been shown to produce a variety of derivatives. The presence of an electron-donating group like the methoxy (B1213986) substituent on the aromatic ring generally favors the formation of the desired 4H-benzo[d] nih.govbohrium.comoxazin-4-ones over dihydro intermediates mdpi.comnih.gov. This allows for the introduction of diverse functional groups at the C-2 position, including methyl, ethyl, propyl, and phenyl groups, with good to excellent yields mdpi.com.
| Substituent at C-2 | Product Name | Yield (Method 1: Thermal) | Yield (Method 2: Microwave) |
|---|---|---|---|
| Methyl | 7-Methoxy-2-methyl-4H-benzo[d] nih.govbohrium.comoxazin-4-one | 87% | 88% |
| Ethyl | 2-Ethyl-7-methoxy-4H-benzo[d] nih.govbohrium.comoxazin-4-one | 86% | 88% |
| Propyl | 7-Methoxy-2-propyl-4H-benzo[d] nih.govbohrium.comoxazin-4-one | 86% | 87% |
| Phenyl | 7-Methoxy-2-phenyl-4H-benzo[d] nih.govbohrium.comoxazin-4-one | 83% | 85% |
Data sourced from Bunce, R. A., et al. (2019). mdpi.com
Reactions Involving Carbonyl and Methoxy Groups
The reactivity of the carbonyl groups within the 5-Methoxy-1H-benzo[d] nih.govbohrium.comoxazin-2(4H)-one structure is central to its chemistry. The C-4 carbonyl, in particular, acts as an electrophilic center for nucleophilic attack, which typically results in the ring-opening reactions discussed previously uomosul.edu.iq.
The methoxy group (–OCH₃) on the benzene (B151609) ring is generally stable. As an aryl ether, it does not readily participate in reactions under mild conditions. Derivatization strategies for benzoxazinones typically focus on building the heterocyclic core with varied substituents on the aromatic ring or at the C-2 position, rather than on subsequent modification of an existing methoxy group scielo.br. Any reaction targeting the methoxy group, such as ether cleavage, would likely require harsh reagents that could compromise the integrity of the heterocyclic ring.
Redox Chemistry and Rearrangement Mechanisms
Benzoxazinone structures can be formed through complex rearrangement reactions, some of which are understood to proceed via redox mechanisms involving unique intermediates.
Peroxide Intermediate Formations
An electrochemical rearrangement of 3-hydroxyoxindoles provides a pathway to synthesize 3,1-benzoxazin-2-one derivatives and offers significant insight into a potential rearrangement mechanism. nih.govnih.govacs.org Mechanistic investigations of this transformation strongly suggest the involvement of a peroxide intermediate. nih.govacs.orgresearchgate.net
The proposed mechanism begins with the oxidation of the 3-hydroxyoxindole starting material at the anode to form a peroxide intermediate nih.govacs.org. This key intermediate is unstable and undergoes rearrangement to yield a benzoxazinone benzylic radical. Two potential pathways have been suggested for this rearrangement:
A Baeyer–Villiger type rearrangement, which involves the cleavage of a C–C bond.
An oxa-Dowd–Beckwith-type rearrangement, proceeding through an epoxide intermediate nih.govacs.org.
Evidence for the involvement of a peroxide intermediate includes control experiments where a corresponding peroxide, when subjected to the same electrochemical conditions, yielded the benzoxazinone product. Furthermore, conducting the reaction in the presence of a radical scavenger resulted in the formation of an adduct, which supports the generation of a radical species during the rearrangement nih.govacs.org.
Regioselectivity and Chemoselectivity in Transformations
The benzoxazinone scaffold, characteristic of 5-Methoxy-1H-benzo[d] researchgate.netresearchgate.netoxazin-2(4H)-one and its analogues, possesses multiple reactive sites. This structural complexity gives rise to significant considerations of regioselectivity (where a reaction occurs on the molecule) and chemoselectivity (which functional group reacts) in its chemical transformations. The outcome of reactions involving these compounds is highly dependent on the nature of the attacking reagent, the substituents on the aromatic ring, and the specific reaction conditions employed.
The primary sites for nucleophilic attack on 4H-3,1-benzoxazin-4-one derivatives are the two electrophilic carbon atoms of the carbonyl groups at positions C2 and C4. mdpi.com Competition between these sites is influenced by factors such as the size and nucleophilicity of the attacking nucleophile. mdpi.com This differential reactivity allows for the selective synthesis of a wide array of other heterocyclic systems. uomosul.edu.iq
For instance, the reaction of 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one, an analogue, with various nucleophiles demonstrates pronounced chemoselectivity. Depending on the nucleophile used, the benzoxazinone can be transformed into quinazolinones, tetrazoles, or other complex heterocyclic structures. semanticscholar.org A notable example is the reaction with benzoyl hydrazide, where temperature acts as a selective switch: refluxing in ethanol (B145695) leads to a stable (quinazolinyl)benzamide derivative, whereas stirring at room temperature yields an (oxazinyl)benzohydrazide derivative. semanticscholar.org This highlights how reaction conditions can finely tune the chemoselective outcome.
The following table summarizes the chemoselective transformations of a 6-iodo-2-substituted-4H-3,1-benzoxazin-4-one analogue with various nucleophiles.
| Reactant Nucleophile | Reaction Conditions | Major Product Type | Reference |
|---|---|---|---|
| Hydrazine Hydrate | Reflux in Ethanol | 3-Aminoquinazolinone derivative | semanticscholar.org |
| Hydroxylamine Hydrochloride | Reflux in Pyridine | Hydroxyquinazolinone derivative | semanticscholar.org |
| Formamide | Heating | Quinazolinone derivative | semanticscholar.org |
| Benzoyl Hydrazide | Stirring at room temp. | (Oxazinyl)benzohydrazide derivative | semanticscholar.org |
| Benzoyl Hydrazide | Reflux in Ethanol | (Quinazolinyl)benzamide derivative | semanticscholar.org |
| Sodium Azide (B81097) | Stirring in Acetic Acid | (Tetrazolyl)benzoic acid derivative | semanticscholar.org |
Furthermore, substituents on the aromatic ring play a crucial role in directing the regioselectivity of certain transformations. This is particularly evident in the synthesis of the benzoxazinone ring itself from substituted anthranilic acids. Studies have shown that the electron density on the aromatic ring influences whether the final product is a 4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one or its corresponding 1,2-dihydro analogue. mdpi.com Electron-donating groups, such as the methoxy group in the title compound, favor the formation of the fully aromatic 4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones. Conversely, electron-withdrawing groups tend to favor the isolation of the dihydro intermediate. mdpi.comnih.gov
The table below illustrates the influence of aromatic ring substituents on the outcome of the reaction between anthranilic acids and orthoesters.
| Substituent on Anthranilic Acid | Substituent Type | Favored Product | Reference |
|---|---|---|---|
| 7-Methoxy | Electron-Donating | 4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one | mdpi.com |
| 5-Nitro | Electron-Withdrawing | Dihydro-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one | mdpi.com |
| 5-Chloro | Electron-Withdrawing | Dihydro-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one | mdpi.com |
| Unsubstituted | Neutral | 4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one | mdpi.com |
Catalysts and solvents can also exert significant control over regioselectivity. In an L-proline catalyzed Mannich reaction between benzoxazinones and unsymmetrical ketones, the choice of solvent was found to control which regioisomer was formed. researchgate.net For example, the reaction in chloroform (B151607) preferentially yielded the linear isomer as the major product, demonstrating a solvent-controlled regioselective outcome. researchgate.net This illustrates that external factors can be strategically employed to guide the transformation towards a desired regioisomer, enhancing the synthetic utility of benzoxazinone analogues.
Advanced Spectroscopic and Structural Elucidation Techniques in 5 Methoxy 1h Benzo D 1 2 Oxazin 2 4h One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. In the study of benzoxazinone (B8607429) derivatives, both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of synthesized compounds.
¹H NMR spectra provide information on the chemical environment of protons. For instance, in related methoxy-substituted benzoxazinones, the aromatic protons typically appear as doublets or multiplets in the downfield region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet, while protons on the heterocyclic ring will have distinct chemical shifts based on their position.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom, including the carbonyl carbon of the oxazinone ring, the carbons of the benzene (B151609) ring, and the methoxy carbon.
While specific data for 5-Methoxy-1H-benzo[d] rsc.orgnih.govoxazin-2(4H)-one is not detailed in the provided sources, data for analogous compounds like 7-Methoxy-2-phenyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one illustrates the application of the technique. mdpi.com The analysis of chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton and carbon in the molecular structure.
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | 8.17 (d), 8.03 (d), 7.67 (d), 7.59 (t), 7.15 (m) | Aromatic Protons |
| ¹H NMR | 3.94 (s) | Methoxy (OCH₃) Protons |
| ¹³C NMR | 166.4, 158.8, 157.6 | Carbonyl and Heterocyclic Carbons |
| ¹³C NMR | 149.2, 133.2, 130.5, 130.3, 129.4, 128.3, 117.6, 109.9, 109.6 | Aromatic Carbons |
| ¹³C NMR | 56.6 | Methoxy (OCH₃) Carbon |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular fingerprint.
For a compound like 5-Methoxy-1H-benzo[d] rsc.orgnih.govoxazin-2(4H)-one, key absorption bands would be expected for the carbonyl group (C=O) of the cyclic carbamate, the C-O-C ether linkage of the methoxy group and the oxazinone ring, the N-H bond of the amide, and the C-H bonds of the aromatic ring. Analysis of related structures, such as 7-methoxy-2-substituted-4H-benzo[d] rsc.orgnih.govoxazin-4-ones, reveals characteristic absorption bands that confirm the presence of these functionalities. mdpi.com
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| C=O (Carbonyl) | Stretch | 1744 - 1767 |
| C=C (Aromatic) | Stretch | 1607 - 1610 |
| C-H (Aromatic/Alkyl) | Stretch | 2830 - 2842 |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula of a compound.
For derivatives of the benzoxazinone family, HRMS is routinely used to verify the successful synthesis of the target molecule. The experimentally determined mass is compared to the calculated (theoretical) mass for the expected molecular formula. A close match between these values provides strong evidence for the compound's identity. For example, the HRMS data for 2-ethyl-7-methoxy-4H-benzo[d] rsc.orgnih.govoxazin-4-one showed the found mass to be identical to the calculated mass for the protonated molecule [M+H]⁺. mdpi.com
| Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| C₁₁H₁₁NO₃ | [M+H]⁺ | 206.0817 | 206.0817 |
X-ray Crystallography for Solid-State Structure Determination
While crystallographic data for 5-Methoxy-1H-benzo[d] rsc.orgnih.govoxazin-2(4H)-one itself is not available in the provided search results, analysis of a structurally related isomer, 5-methoxyisobenzofuran-1(3H)-one, demonstrates the power of this method. nih.gov The study revealed that the molecular skeleton is nearly planar and provided detailed information on bond distances and angles. nih.gov It also elucidated how molecules are linked in the crystal lattice through weak hydrogen bonds, forming a two-dimensional network. nih.gov Such information is critical for understanding solid-state properties and intermolecular interactions.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈O₃ |
| Planarity | The molecule is essentially planar, with a mean deviation of 0.010 (2) Å from the least squares plane. |
| Crystal Packing | Molecules are linked via weak C—H···O hydrogen bonds into a two-dimensional network. |
Other Spectroscopic Methods for Mechanistic Insights
Beyond routine structural confirmation, spectroscopic methods can offer profound insights into reaction mechanisms and the behavior of molecules. For instance, time-course NMR spectroscopy can be employed to monitor the progress of a reaction, identify transient intermediates, and elucidate reaction pathways.
In studies of related heterocyclic systems, such as naphtho[1,2-d]isoxazole 2-oxide, time-course ¹H NMR spectroscopy was used to detect and follow a molecular rearrangement to its nitrile oxide isomer in solution. nih.gov This type of experiment provides direct evidence for dynamic processes that would be difficult to observe by other means. Although not applied directly to 5-Methoxy-1H-benzo[d] rsc.orgnih.govoxazin-2(4H)-one in the available literature, this approach highlights how advanced spectroscopic techniques can be used to understand the formation, stability, and reactivity of benzoxazinone-type structures and their isomers. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies on 5 Methoxy 1h Benzo D 1 2 Oxazin 2 4h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations are foundational for understanding the reactivity and kinetic stability of compounds like 5-Methoxy-1H-benzo[d] nih.govcymitquimica.comoxazin-2(4H)-one. DFT studies on related heterocyclic compounds have been performed to determine key electronic parameters. kuleuven.be
The analysis typically focuses on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. kuleuven.be In a study on a novel molecular scaffold containing a benzo nih.govoxazin-3(4H)-one moiety, DFT was used to characterize the structures of the synthesized compounds and predict their thermodynamic favorability. nih.govacs.org
Table 1: Illustrative Electronic Properties Calculated via DFT for a Benzoxazinone-Related Scaffold Note: This data is representative of calculations performed on similar heterocyclic structures and serves as an example of typical outputs from DFT analysis.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 5.5 |
These parameters are instrumental in predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as 5-Methoxy-1H-benzo[d] nih.govcymitquimica.comoxazin-2(4H)-one, to the active site of a target protein.
In studies involving benzoxazinone (B8607429) derivatives and related structures, molecular docking has been employed to elucidate their mechanism of action against various biological targets. For instance, docking studies on novel benzothiazole and benzo nih.govoxazin-3(4H)-one hybrids identified their potential to inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. nih.gov These analyses reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. Similarly, docking of iodobenzofuran derivatives into cyclooxygenase (COX) enzymes helped to explain their anti-inflammatory potential. researchgate.net For a series of 5-hydroxy-4H-benzo nih.govoxazin-3-ones, molecular modeling suggested a specific interaction with a lysine residue in the β2-adrenoceptor, explaining the observed high selectivity. researchgate.netnih.gov
Table 2: Example of Molecular Docking Results for a Benzoxazinone-like Inhibitor with a Target Protein Note: The following table is a representative example based on published studies of similar compounds.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Acetylcholinesterase | Benzoxazinone derivative | -9.5 | Tyr121, Trp279, Phe330 | Hydrogen Bond, π-π Stacking |
| Cyclooxygenase-2 | Benzoxazinone derivative | -8.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
These findings are critical for structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding
For example, MD simulations performed on a complex of an acetylcholinesterase inhibitor containing a benzo nih.govoxazin-3(4H)-one moiety demonstrated the stability of the compound within the enzyme's active site. nih.gov A key metric used in these simulations is the root-mean-square deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. A stable RMSD value indicates that the complex has reached equilibrium and remains stable throughout the simulation. Such analyses confirmed that the inhibitor formed a highly stable complex, validating the docking results. nih.gov
Quantum Chemical Calculations for Energetic Profiles
Quantum chemical calculations are employed to investigate the energetic profiles of chemical reactions, including the transition states and energy barriers involved in the formation or transformation of a compound. These calculations provide a deeper understanding of reaction mechanisms.
For instance, DFT calculations were used to propose a formation mechanism for a novel structure containing a benzo nih.govoxazin-3(4H)-one ring. nih.gov The study suggested that the energy from an exothermic reaction could overcome activation energy barriers, making the formation of the novel structure thermodynamically favorable. nih.gov By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, which is crucial for optimizing synthetic routes and understanding molecular stability.
Predictive Modeling and Target Identification Algorithms
In modern computational chemistry, predictive modeling and algorithms are used to forecast the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a compound and to identify its potential biological targets. In silico analyses of benzofuran derivatives, for example, have included ADMET profiling to confirm favorable pharmacokinetic properties. researchgate.net
Target identification algorithms work by comparing the structural and chemical features of a query molecule, like 5-Methoxy-1H-benzo[d] nih.govcymitquimica.comoxazin-2(4H)-one, against databases of known bioactive compounds and their targets. This approach can generate hypotheses about the compound's mechanism of action and guide biological screening efforts. While specific predictive modeling studies on 5-Methoxy-1H-benzo[d] nih.govcymitquimica.comoxazin-2(4H)-one are not widely published, the methodologies are routinely applied to its structural class to explore potential therapeutic applications, such as enzyme inhibition or receptor modulation. researchgate.net
Biological Activity and Mechanistic Insights of 5 Methoxy 1h Benzo D 1 2 Oxazin 2 4h One Derivatives
Investigations into Antimicrobial Activities
Derivatives of the benzoxazinone (B8607429) class have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of both bacteria and fungi. The introduction of various substituents onto the benzoxazinone core has been a key strategy in modulating this activity.
Antibacterial Mechanisms
Research into benzoxazinone derivatives has revealed their potential as antibacterial agents, with activity observed against both Gram-positive and Gram-negative bacteria. Studies on related methoxy-benzoxazine compounds have provided insights into their potential mechanisms of action. For instance, novel 2-chloro-8-methoxy-3-aryl- nih.govuobaghdad.edu.iq benzoxazine (B1645224) derivatives have been synthesized and evaluated for their antibacterial properties. uobaghdad.edu.iq Molecular docking studies of these compounds suggest that they may exert their antibacterial effect by targeting the bacterial gyrase enzyme, an essential enzyme involved in DNA replication. uobaghdad.edu.iq
Furthermore, studies on benzoxazinone-thiosemicarbazone hybrids have shown that these compounds exhibit notable antibacterial activity. ijirt.org It has been observed that chloro-substituted derivatives, in particular, possess enhanced antibacterial efficacy compared to their methyl-substituted or unsubstituted counterparts. ijirt.org These findings also suggest a greater potency against Gram-positive bacteria over Gram-negative strains. ijirt.org While direct mechanistic studies on 5-Methoxy-1H-benzo[d] nih.govuobaghdad.edu.iqoxazin-2(4H)-one are limited, the activity of these related compounds suggests that it may also interfere with essential bacterial enzymes or cellular processes.
Table 1: Antibacterial Activity of Selected Benzoxazinone Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| 2-Chloro-8-methoxy-3-aryl- nih.govuobaghdad.edu.iq benzoxazine derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial ability | uobaghdad.edu.iq |
| Chloro-substituted benzoxazinone-thiosemicarbazone | Gram-positive and Gram-negative bacteria | Potent antibacterial activity | ijirt.org |
This table presents a summary of antibacterial activities for derivatives structurally related to 5-Methoxy-1H-benzo[d] nih.govuobaghdad.edu.iqoxazin-2(4H)-one.
Antifungal Mechanisms
The antifungal potential of benzoxazinone derivatives has also been an area of active investigation. The mechanism of action for antifungal agents can be multifaceted, often involving disruption of the fungal cell membrane or interference with essential biosynthetic pathways. nih.gov For example, some antifungal compounds work by targeting the mycelial cell membrane, leading to changes in morphology, permeability, and integrity. nih.gov
Studies on 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), a naturally occurring benzoxazinone, have demonstrated its antioxidant and antimicrobial properties. nih.gov The structural features of benzoxazinones, including the presence of a methoxy (B1213986) group, can play a crucial role in their antifungal activity. turkjps.org Research on other benzoxazole (B165842) derivatives has indicated that substituents on the aromatic ring are key to their antifungal efficacy. researchgate.net While the precise antifungal mechanism of 5-Methoxy-1H-benzo[d] nih.govuobaghdad.edu.iqoxazin-2(4H)-one is not yet fully elucidated, it is plausible that it shares mechanisms with other benzoxazinones, potentially involving cell membrane disruption or inhibition of critical fungal enzymes.
Exploration of Anticancer Activities
Benzoxazinone derivatives have emerged as a promising class of compounds with significant anti-proliferative effects against various cancer cell lines. The methoxy substituent, in particular, has been noted for its contribution to the anticancer potential of these molecules.
Mechanisms of Cell Proliferation Inhibition
Several studies have highlighted the ability of benzoxazinone derivatives to inhibit the growth of cancer cells. For instance, a study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines indicated that the presence of a methoxy group at the C7 position of the benzoxazine core, an isomer of the title compound, enhanced the anti-proliferative activity against pancreatic, breast, and prostate cancer cell lines. nih.gov
One of the proposed mechanisms for the anticancer activity of benzoxazinone derivatives involves the induction of apoptosis. researchgate.net Studies on 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have shown that these compounds can induce significant apoptosis in human cancer cells. researchgate.netnih.gov This process may be mediated by an elevation in reactive oxygen species (ROS) levels within the cancer cells. researchgate.net
Table 2: Anticancer Activity of Selected Benzoxazinone Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Compound 14b (a 2H-benzo[b] nih.govnih.gov oxazin-3(4H)-one derivative) | A549 (lung) | 7.59 ± 0.31 μM | nih.gov |
| Compound 14c (a 2H-benzo[b] nih.govnih.gov oxazin-3(4H)-one derivative) | A549 (lung) | 18.52 ± 0.59 μM | nih.gov |
This table provides examples of the anticancer potency of benzoxazinone derivatives against a specific cancer cell line.
Modulation of DNA Synthesis Pathways
A key aspect of the anticancer activity of certain benzoxazinone derivatives appears to be their interaction with DNA and the machinery of DNA synthesis. One study revealed that four synthesized benzoxazinone derivatives could downregulate the expression of c-Myc mRNA in several cancer cell lines. nih.gov The c-Myc proto-oncogene is a critical regulator of cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. The study further suggested that these compounds may exert their effect by inducing the formation of G-quadruplex structures in the promoter region of the c-Myc gene, thereby suppressing its transcription. nih.gov
Additionally, research on 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives has indicated that these compounds can induce DNA damage in tumor cells. nih.gov The planar and rigid structure of these molecules may facilitate their intercalation into the DNA of cancer cells, leading to disruptions in DNA replication and repair, and ultimately triggering cell death. nih.gov
Anti-inflammatory Response Pathways
The anti-inflammatory properties of benzoxazinone derivatives represent another significant area of their therapeutic potential. Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.
Research on 2H-1,4-benzoxazin-3(4H)-one derivatives has shown their ability to mitigate inflammatory responses in microglial cells. nih.gov These compounds were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are key mediators of inflammation. nih.gov The underlying mechanism is believed to involve the downregulation of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Further mechanistic studies suggest that the anti-inflammatory effects of these derivatives may be mediated through the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress. nih.gov By activating this pathway, the compounds can reduce intracellular ROS levels and alleviate inflammation. nih.gov Another study on 4-sulfonyloxy/alkoxy benzoxazolone derivatives pointed towards the regulation of the ERK- and p38-mediated mitogen-activated protein kinase (MAPK)-NF-κB/iNOS signaling pathway as a key mechanism for their anti-inflammatory action. nih.gov This pathway is central to the production of inflammatory mediators, and its inhibition can significantly dampen the inflammatory response. nih.gov Studies on naturally occurring benzoxazinoids have also indicated that a free hydroxyl group at the 2-position of the benzoxazinone skeleton is important for their anti-inflammatory activity, as measured by the inhibition of histamine (B1213489) release from mast cells. nih.gov
Enzyme and Receptor Inhibition Studies
Derivatives of the benzoxazinone scaffold have demonstrated significant interactions with various enzymes and receptors, highlighting their potential as modulators of key biological processes.
Certain benzoxazinone derivatives have been identified as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which are important targets in the management of type 2 diabetes. A novel series of isoxazolinyl-1,2,3-triazolyl- nih.govresearchgate.net-benzoxazin-3-one derivatives was synthesized and evaluated for their inhibitory effects. nih.gov Computational molecular docking studies were employed to understand the potential mechanisms of action for these synthetic molecules against pancreatic α-amylase and intestinal α-glucosidase. nih.gov This research highlights the potential of the nih.govresearchgate.net-benzoxazin-3-one scaffold as a valuable framework for developing new antidiabetic agents. nih.gov
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net In this context, novel series of benzoxazinone derivatives have been synthesized and assessed for their potential as human acetylcholinesterase (hAChE) inhibitors. nih.govresearchgate.net
One study focused on indole-benzoxazinones and benzoxazine-arylpiperazine derivatives. nih.govresearchgate.net The most active compounds from this research, 7a and 7d, displayed effective inhibitory profiles with Kᵢ values of 20.3 ± 0.9 μM and 20.2 ± 0.9 μM, respectively. researchgate.net Kinetic analysis revealed that these compounds act as non-competitive inhibitors of AChE. nih.govresearchgate.net Another study on 2-benzoxazolinone (B145934) derivatives, a related scaffold, also showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Compound 3e from this series was found to have stronger activity against AChE than the standard drug tacrine. nih.gov
Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein synthesis and a target for antimicrobial drug development. nih.gov While various chemical scaffolds, such as aminoquinolones and benzimidazoles, have been investigated as inhibitors of MetRS from pathogenic organisms like Trypanosoma brucei, there is currently no significant research in the public domain linking derivatives of 5-Methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one or the broader benzoxazinone class to the inhibition of this specific enzyme.
While the primary focus is on 1,3-benzoxazinones, a closely related scaffold, 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one, has been extensively studied for its potent agonistic activity at the β2-adrenoceptor, a key target for treating respiratory diseases like asthma and COPD. nih.govresearchgate.net A structure-based molecular design approach led to the discovery of a novel class of β2 agonists based on this scaffold. acs.org
Systematic chemical modifications resulted in the identification of highly potent and selective agonists. nih.govresearchgate.net For instance, compound A19 was identified with an EC₅₀ value of 3.7 pM and functioned as a partial β2-agonist. acs.org This compound demonstrated significant relaxant effects on isolated guinea pig tracheal strips, with a rapid onset of action and a long duration of over 12 hours. acs.org Another derivative, compound 6m, was also found to be a potent, full agonist of the β2-adrenoceptor with high selectivity over the β1 subtype. nih.govresearchgate.net Molecular modeling suggests that the 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one headgroup forms crucial hydrogen bonds with serine residues (Ser203 and Ser207) within the receptor's binding site. acs.org
Antiviral Activities, including HIV-1 Reverse Transcriptase Inhibition
The benzoxazinone core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives showing a range of antiviral activities. uomosul.edu.iq A key target in anti-HIV therapy is the reverse transcriptase (RT) enzyme, which is crucial for viral replication. researchgate.net
Quantitative structure-activity relationship (QSAR) studies have been performed on a series of benzoxazinone derivatives to analyze their inhibitory activity against HIV-1 RT. researchgate.net These studies aim to understand the relationship between the physicochemical properties of the molecules and their biological activity. The developed QSAR model indicated that the presence of a cyclopropyl (B3062369) group at the R1 position of the benzoxazinone ring is favorable for HIV-1 RT inhibitory activity. researchgate.net Furthermore, the model suggested that increasing electron-withdrawing groups on the molecule leads to a decrease in binding affinity to the enzyme. researchgate.net This research underscores the potential of benzoxazinone derivatives as a basis for the development of novel anti-HIV agents. uomosul.edu.iq
Other Pharmacological Mechanisms and Cellular Pathway Modulations
The versatility of the benzoxazinone skeleton has led to the discovery of derivatives with a wide array of other pharmacological activities. jocpr.com These compounds have been reported to possess antimicrobial, antimycobacterial, antimalarial, anticancer, and antidepressant properties. uomosul.edu.iqjocpr.com
Specific mechanisms and cellular targets include:
Tyrosine Kinase Inhibition: Novel 1,4-benzoxazin-3-one derivatives have been synthesized with inhibitory activity against tyrosine kinases such as KDR and ABL, which are implicated in cancer. jddtonline.info
Anti-inflammatory Activity: Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to significantly activate the Nrf2-HO-1 pathway, which plays a critical role in the antioxidant response. researchgate.net This activation leads to a reduction in LPS-induced reactive oxygen species (ROS) production and alleviates microglial inflammation, suggesting a potential role in treating neurodegenerative diseases. researchgate.net
Receptor Antagonism: QSAR studies have been conducted on benzoxazinone derivatives that act as antagonists for the neuropeptide Y (NPY) Y5 receptor. jocpr.com Additionally, 3,4-dihydro-2H-benzo nih.govresearchgate.netoxazine (B8389632) derivatives have been developed as thromboxane (B8750289) A2 (TXA2) receptor blockers for potential use in cardiovascular and antithrombotic therapies. jocpr.com
Other CNS Activities: The benzoxazinone scaffold has been utilized to develop compounds with serotonin (B10506) reuptake inhibitor (SSRI) and 5-HT1A receptor activities, indicating potential for antidepressant applications. jocpr.com
This broad range of activities demonstrates that the benzoxazinone core is a highly adaptable scaffold for the design of new therapeutic agents targeting a multitude of diseases. jocpr.comjddtonline.info
Allelopathic Effects (e.g., related benzoxazinoids like DIMBOA)
Benzoxazinoids are a class of naturally occurring compounds found in various plant species, particularly in the Gramineae family (grasses), that are known for their defensive and allelopathic properties. nih.gov A prominent and extensively studied member of this family is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). researchgate.net This compound is a potent allelochemical that plays a significant role in the chemical interactions between plants. nih.gov
Research has demonstrated that DIMBOA is a major allelochemical in cereals like wheat, maize, and rye, contributing to their ability to suppress the growth of neighboring weeds. researchgate.netresearchgate.net The production of DIMBOA can be induced by the presence of various weed species. researchgate.net In maize, DIMBOA is stored as an inactive precursor, DIMBOA-glucoside, which becomes activated by glucosidases in response to tissue damage, such as during insect feeding. wikipedia.org
The allelopathic effects of DIMBOA are concentration-dependent. For instance, in cultivated oats, lower concentrations (<1.5 mM) of DIMBOA were found to promote root growth, whereas higher concentrations (>1.5 mM) inhibited it. nih.gov The phytotoxic effects of DIMBOA and its derivatives have been observed in several weed species. For example, DIMBOA has been shown to inhibit the growth of Lolium rigidum at a concentration of 500 μM and Avena fatua at 100 μM. researchgate.net The primary mechanism of its phytotoxicity is linked to its ability to disrupt cellular processes in target plants. Upon release into the soil, DIMBOA can be degraded into other compounds, such as 6-methoxy-benzoxazolin-2-one (MBOA), which also exhibits allelopathic activity. nih.govmdpi.com
The table below summarizes the observed allelopathic effects of DIMBOA on various plant species as documented in scientific literature.
| Target Plant Species | Observed Effect | Concentration |
| Avena fatua (Wild Oat) | Inhibition of root growth | 100 μM researchgate.net |
| Lolium rigidum (Ryegrass) | Inhibition of growth | 500 μM researchgate.net |
| Cultivated Oats | Promotion of root growth | <1.5 mM nih.gov |
| Cultivated Oats | Inhibition of root growth | >1.5 mM nih.gov |
Antioxidant Properties
Derivatives of benzoxazinone have been the subject of research for their potential antioxidant activities. ekb.egresearchgate.net These compounds are investigated for their ability to counteract oxidative stress, which is implicated in a variety of pathological conditions. The antioxidant capacity of these derivatives is often evaluated through various in vitro assays.
For instance, a study on novel 2H-1,4-benzoxazin-3(4H)-one derivatives confirmed their antioxidant potential by testing them against the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical. ekb.eg Similarly, research on 4H-3,1-benzoxazin-4-one derivatives bearing a pyrazolyl moiety also included screening for antioxidant activities. researchgate.net Another study synthesized a series of benzazolone compounds, including benzoxazolinonic derivatives, and determined their antioxidant activity by their ability to inhibit lipid peroxidation. nih.gov The most significant antioxidant activities were noted for phenolic compounds within this series. nih.gov Furthermore, newly synthesized benzoxazinic nitrones have been shown to possess superior antioxidant activity compared to other known antioxidants in in vitro cellular-based assays. mdpi.com
The antioxidant properties of these compounds are often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. The presence of phenolic groups, for example, can significantly enhance the antioxidant capacity. nih.gov
The following table presents data on the antioxidant activity of selected benzoxazinone derivatives from various studies.
| Compound/Derivative Class | Assay | Results | Reference |
| Novel 2H-1,4-Benzoxazin-3(4H)-one derivatives | DPPH radical scavenging | Confirmed antioxidant study | ekb.eg |
| 4H-3,1-benzoxazin-4-one derivatives with pyrazolyl moiety | Not specified | Screened for antioxidant activity | researchgate.net |
| Phenolic benzoxazolinonic derivatives (Compounds 13 and 14b) | Inhibition of LDL oxidation | Best antioxidant activities observed | nih.gov |
| Benzoxazinic nitrones | DPPH scavenging, inhibition of erythrocyte hemolysis | Superior antioxidant activity | mdpi.com |
Anticoagulant Properties
Certain benzoxazinone derivatives have been investigated for their potential as antiplatelet and anticoagulant agents, which are crucial in the management of thrombotic diseases. jst.go.jpresearchgate.net These compounds are explored for their ability to inhibit platelet aggregation and interfere with the coagulation cascade.
One study focused on developing benzoxazinone derivatives as antiplatelet agents to address the recurrence of atherosclerosis. researchgate.net In this research, two compounds, 2-phenyl-3,1-benzoxazine-4-one (BZ1) and 2-(4′-chlorophenyl)-3,1-benzoxazin-4-one (BZ2), were synthesized and evaluated. The biological assay, conducted on mice, measured the bleeding time after administration of the compounds. At a dose of 20 mg/kg body weight, BZ1 exhibited a longer bleeding time (361 seconds) compared to the control, acetosal (324 seconds), indicating a potential antiplatelet effect. In contrast, BZ2 showed a shorter bleeding time (179 seconds) under the same conditions. researchgate.net
Another research effort designed and synthesized a series of novel 1,4-benzoxazine-3(4H)-one derivatives to act as potent inhibitors of platelet aggregation. jst.go.jp The anti-aggregatory activities of these compounds were evaluated in vitro against ADP-induced platelet aggregation. The results, expressed as IC50 values, indicated that all the synthesized compounds possessed anti-platelet aggregation abilities, with IC50 values ranging from 8.94 to 18.96 μM. Compounds 8c and 8d were identified as the most potent in this series. jst.go.jp The study suggested that these 1,4-benzoxazine-3(4H)-one derivatives are promising lead compounds for the development of new platelet aggregation inhibitors. jst.go.jp
The table below summarizes the findings related to the anticoagulant and antiplatelet properties of specific benzoxazinone derivatives.
| Compound | Dose/Concentration | Measurement | Result |
| 2-phenyl-3,1-benzoxazine-4-one (BZ1) | 20 mg/kg body weight | Bleeding time | 361 seconds researchgate.net |
| 2-(4′-chlorophenyl)-3,1-benzoxazin-4-one (BZ2) | 20 mg/kg body weight | Bleeding time | 179 seconds researchgate.net |
| Acetosal (control) | Not specified | Bleeding time | 324 seconds researchgate.net |
| 1,4-benzoxazine-3(4H)-one derivatives | 8.94 to 18.96 μM | IC50 for platelet aggregation inhibition | Potent inhibition jst.go.jp |
Future Directions and Emerging Research Avenues for 5 Methoxy 1h Benzo D 1 2 Oxazin 2 4h One
Development of Novel Synthetic Methodologies
The efficient synthesis of the benzoxazinone (B8607429) core is crucial for the exploration of its therapeutic potential. Recent research has focused on developing more efficient, environmentally friendly, and versatile synthetic methods for this class of compounds. A significant area of development is the move towards one-pot syntheses, which reduce reaction time, cost, and waste by combining multiple reaction steps into a single procedure. For instance, a one-pot route for synthesizing 2-alkyl and 2-aryl-4H-benzo[d] rsc.orgmdpi.comoxazin-4-ones from substituted anthranilic acids and orthoesters has been developed. mdpi.comresearchgate.net This method, which can also be performed under microwave conditions, offers a more streamlined approach compared to traditional multi-step syntheses. mdpi.comresearchgate.netresearchgate.net
Another promising avenue is the use of novel catalytic systems. For example, a copper(I) chloride-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids provides a mild and efficient route to 2-substituted-4H-benzo[d] rsc.orgmdpi.comoxazin-4-ones. nih.gov The development of metal-free synthesis techniques is also a key area of focus, aligning with the principles of green chemistry. nih.gov
Future research in this area will likely focus on adapting these novel methodologies for the specific synthesis of 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one and its derivatives. The goal will be to develop scalable, high-yielding, and regioselective synthetic routes that allow for the introduction of a wide range of substituents, thereby enabling the creation of diverse chemical libraries for biological screening.
| Synthetic Approach | Key Features | Potential Advantages for 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one Synthesis |
|---|---|---|
| One-Pot Reactions | Combines multiple synthetic steps into a single procedure. mdpi.comresearchgate.net | Increased efficiency, reduced waste, and lower costs. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. mdpi.comresearchgate.netresearchgate.net | Faster reaction times and potentially higher yields. |
| Novel Catalytic Systems | Employs catalysts like copper(I) chloride to facilitate reactions under mild conditions. nih.gov | Improved reaction conditions and broader substrate scope. |
| Metal-Free Synthesis | Avoids the use of metal catalysts, aligning with green chemistry principles. nih.gov | More environmentally friendly and avoids potential metal contamination of the final product. |
Elucidation of Undiscovered Biological Mechanisms
While the biological activities of many benzoxazinone derivatives have been explored, the specific mechanisms of action of 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one are largely unknown. The broader class of compounds has been shown to exhibit a range of biological effects, including antimicrobial and anticancer properties. nih.govpjps.pk For example, certain benzoxazinone derivatives have been identified as inhibitors of enzymes like methionyl-tRNA synthetase, which is crucial for protein synthesis in cancer cells. pjps.pk
Future research should aim to elucidate the specific biological targets of 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one. This can be achieved through a combination of experimental approaches, such as target-based screening against a panel of enzymes and receptors, and unbiased approaches like phenotypic screening to identify novel cellular effects. Techniques such as proteomics and metabolomics can then be employed to identify the specific proteins and metabolic pathways that are modulated by the compound. A deeper understanding of its mechanism of action will be critical for guiding its development as a potential therapeutic agent.
Exploration of New Therapeutic Applications
The structural features of 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one make it an attractive scaffold for the development of new therapeutic agents. The existing literature on related benzoxazinones suggests several potential therapeutic areas for exploration. For instance, the demonstrated antimicrobial activity of some benzoxazinones suggests that derivatives of 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one could be developed as new antibiotics to combat drug-resistant bacteria. nih.gov
Furthermore, the anticancer potential of this class of compounds warrants further investigation. pjps.pk Studies on other benzoxazinone derivatives have shown cytotoxicity against various cancer cell lines, including breast cancer. pjps.pkubaya.ac.id Future research could involve synthesizing a library of derivatives of 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one and screening them for activity against a broad panel of cancer cell lines. Additionally, the anti-inflammatory properties of some benzoxazinones suggest that this compound could be explored for the treatment of inflammatory diseases. researchgate.net
Advanced Computational and Experimental Integration for Drug Design
The integration of computational and experimental approaches is a powerful strategy for accelerating the drug discovery process. In the context of 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one, computational tools can be used to guide the design of new derivatives with improved potency and selectivity.
Molecular docking studies can be employed to predict how derivatives of 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one might bind to specific biological targets. nih.govpjps.pk For example, in-silico studies have been used to predict the binding of benzoxazinone analogues to methionyl-tRNA synthetase. pjps.pkresearchgate.net These computational predictions can then be used to prioritize the synthesis of the most promising compounds for experimental testing.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to identify the key structural features that are responsible for the biological activity of this class of compounds. This information can then be used to design new derivatives with enhanced therapeutic properties. The combination of in-silico modeling with experimental validation will be a key driver of innovation in the development of new drugs based on the 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one scaffold.
Challenges and Opportunities in 5-Methoxy-1H-benzo[d]rsc.orgmdpi.comoxazin-2(4H)-one Research
The research landscape for 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one is characterized by both significant challenges and exciting opportunities. A primary challenge is the limited amount of research that has been conducted specifically on this compound. Much of the current knowledge is extrapolated from studies on related benzoxazinone structures. Therefore, a concerted effort is needed to synthesize and characterize 5-Methoxy-1H-benzo[d] rsc.orgmdpi.comoxazin-2(4H)-one and to evaluate its specific biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
